molecular formula C14H10ClFO3 B6404269 4-(3-Chloro-4-fluorophenyl)-3-methoxybenzoic acid CAS No. 1261937-64-7

4-(3-Chloro-4-fluorophenyl)-3-methoxybenzoic acid

Cat. No.: B6404269
CAS No.: 1261937-64-7
M. Wt: 280.68 g/mol
InChI Key: LMSJRPPVFSTRFD-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenyl)-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a methoxy group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-fluorophenyl)-3-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst and a boronic acid derivative. The general reaction conditions include:

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Ligand: Phosphine ligands such as triphenylphosphine

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

    Time: 12-24 hours

The reaction involves the coupling of 3-chloro-4-fluorophenylboronic acid with 3-methoxybenzoic acid under the aforementioned conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The carboxylic acid group can be reduced to form an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Sodium methoxide or potassium tert-butoxide in dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Lithium aluminum hydride or borane in tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Oxidation Reactions: Formation of carboxylic acid derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

4-(3-Chloro-4-fluorophenyl)-3-methoxybenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: It is utilized in the development of advanced materials, including polymers and coatings.

    Biological Research: It serves as a tool compound in the study of biological pathways and mechanisms.

    Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-3-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity. The methoxy group can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Fluoro-3-chlorophenylboronic acid
  • 3-Chloro-4-fluorophenol

Comparison

4-(3-Chloro-4-fluorophenyl)-3-methoxybenzoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with a methoxy group on the benzoic acid moiety. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry and materials science. In contrast, similar compounds such as 3-chloro-4-fluorophenylboronic acid and 4-fluoro-3-chlorophenylboronic acid lack the methoxy group, which can affect their reactivity and application scope .

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-7-9(14(17)18)2-4-10(13)8-3-5-12(16)11(15)6-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSJRPPVFSTRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690544
Record name 3'-Chloro-4'-fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-64-7
Record name 3'-Chloro-4'-fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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